2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
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Overview
Description
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multi-step organic reactions One common approach is to start with the bromination of a suitable phenyl precursor, followed by the formation of the pyridazine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-bromophenyl)(2,5-thiazolyl))(5-chloro-2-methoxyphenyl)amine
- (4-bromophenyl)(5-chloro-2-methoxyphenyl)methanol
Uniqueness
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is unique due to its specific substitution pattern and the presence of both bromophenyl and pyridazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H15BrClN3O3 |
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Molecular Weight |
448.7 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H15BrClN3O3/c1-27-17-8-6-14(21)10-16(17)22-18(25)11-24-19(26)9-7-15(23-24)12-2-4-13(20)5-3-12/h2-10H,11H2,1H3,(H,22,25) |
InChI Key |
PMJBTTQGKPVSFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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